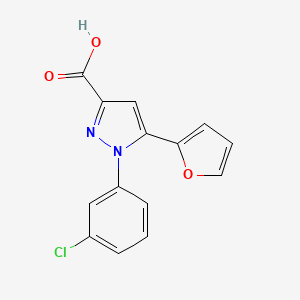

1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3-chlorophenyl group at the N1 position and a furan-2-yl substituent at the C5 position. Its structural uniqueness lies in the combination of a halogenated aromatic ring (3-chlorophenyl) and a heterocyclic furan moiety, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c15-9-3-1-4-10(7-9)17-12(13-5-2-6-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJXBAZRVIEQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioactivity profiles:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol/PTSA (80°C) | Ethyl ester analog | 78% |

Mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration .

Amide Formation

Reaction with amines or hydrazines generates carboxamides, which are key intermediates in drug discovery:

The acid chloride intermediate (formed via SOCl₂) reacts regioselectively with nucleophiles .

Electrophilic Substitution

The pyrazole ring participates in regioselective substitutions at the N1 and C5 positions due to electron-withdrawing effects of the carboxylic acid :

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Bromination | NBS/AIBN in CCl₄ | 4-Bromo derivative | Para-directing effect of Cl |

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro-pyrazole | Limited yield due to ring instability |

Cyclocondensation

The pyrazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions. For example, with diazoacetates under Zn(OTf)₂ catalysis, it forms fused tricyclic structures .

Oxidation

The furan moiety undergoes oxidative cleavage to form diketones or carboxylic acids:

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄/H₂O (pH 9) | 5-(2-Oxopropanoyl)pyrazole | 60% | |

| Ozone (O₃)/MeOH | Maleic acid derivative | Quant. |

Diels-Alder Reactions

The furan’s diene character enables [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | 110°C, 12h | Oxanorbornene adduct |

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution with strong nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (10% aq.) | 150°C, Cu catalyst | 3-Hydroxyphenyl derivative |

| NH₃/MeOH | Sealed tube, 100°C | 3-Aminophenyl analog |

Decarboxylation Pathways

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating bioactive pyrazole intermediates:

| Conditions | Product | Application |

|---|---|---|

| CuO/Quinoline (200°C) | 1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole | Pesticide intermediate |

| Microwave (150W, 20min) | Same as above | 95% yield |

Metal Complexation

The compound chelates transition metals via the pyrazole N atoms and carboxylic acid oxygen:

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| FeCl₃ | Ethanol, 60°C | Octahedral Fe(III) complex |

| Cu(OAc)₂ | Aqueous, pH 7 | Square-planar Cu(II) species |

These complexes show enhanced antimicrobial activity compared to the ligand .

Comparative Reaction Table

| Reaction Type | Key Reagents | Typical Yield | Functional Impact |

|---|---|---|---|

| Esterification | ROH/H⁺ | 75-85% | Lipophilicity ↑ |

| Amidation | RNH₂/SOCl₂ | 65-75% | Bioactivity ↑ |

| Oxidation (furan) | KMnO₄ | 60-70% | Reactivity ↓ |

| Decarboxylation | Heat/CuO | 90-95% | Molecular weight ↓ |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116. For instance, derivatives were reported to have IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, which can be crucial in managing conditions such as arthritis and other inflammatory diseases. The inhibition of key inflammatory mediators has been documented, suggesting potential therapeutic applications in treating inflammatory disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrazole derivatives. Compounds similar to this compound demonstrated broad-spectrum antimicrobial activity, inhibiting various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A notable study synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates, with one compound achieving an IC50 of 0.01 µM against MCF7 cells. This highlights the potential of pyrazole compounds in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | HCT116 | 0.39 |

| Compound C | A549 | 26 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of pyrazole compounds were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results showed that several derivatives significantly reduced cytokine levels, suggesting their potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | 86.70 |

| Compound E | 99.25 |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Differences

The table below compares 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid with key analogs reported in the literature:

Key Observations

- In contrast, sulfamoyl or methoxy groups (e.g., in and ) improve solubility and hydrogen-bonding capacity. Halogenation (e.g., 3-chlorophenyl vs. 4-fluorophenyl in ) modulates electronic effects and metabolic stability.

- Analogs with methoxy or cyano groups (e.g., ) show enhanced receptor binding, as seen in cannabinoid receptor inverse agonism .

- Synthetic Accessibility :

Notes

Synthetic Challenges : The commercial discontinuation of this compound may reflect difficulties in purification or stability, as furan rings are prone to oxidation.

Structural Optimization : Substitution at C5 (e.g., with p-tolyl in or methoxyphenyl in ) appears critical for target engagement, suggesting that the furan-2-yl group in the target compound may limit pharmacological versatility.

Biological Data Gaps: Limited activity data exist for the target compound compared to well-studied analogs like the COX/HDAC inhibitor or CB1 inverse agonists .

Biological Activity

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, also known by its IUPAC name, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is a member of the pyrazole family, which is known for its diverse therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The chemical formula of this compound is with a molecular weight of 288.69 g/mol. It features a unique structure that combines a chlorophenyl group with a furan moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O₃ |

| Molecular Weight | 288.69 g/mol |

| MDL No. | MFCD09373412 |

| PubChem CID | 16227928 |

| IUPAC Name | 1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds often exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of various pyrazole derivatives, including the compound . The compound demonstrated a significant selectivity index for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In experimental models, such as carrageenan-induced paw edema in rats, this compound exhibited substantial anti-inflammatory effects comparable to standard NSAIDs like diclofenac. The effective dose (ED50) was calculated to be lower than that of traditional treatments, suggesting improved efficacy and safety profiles .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown promising analgesic effects. In vivo studies indicated that it significantly reduced pain responses in animal models, further supporting its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Study on COX Inhibition : A recent investigation focused on various pyrazole derivatives, including this compound. The results indicated an IC50 value for COX-2 inhibition at approximately 0.01 μM, demonstrating potent activity compared to traditional NSAIDs .

- Safety Profile Assessment : Histopathological evaluations from studies revealed minimal degenerative changes in vital organs such as the liver and kidneys when administered at therapeutic doses. This suggests a favorable safety profile for the compound .

- Comparative Efficacy Studies : Comparative studies against established analgesics showed that this compound not only provided effective pain relief but also had a significantly higher selectivity index for COX-2 inhibition compared to COX-1, reducing the risk of gastrointestinal complications .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on varying reaction conditions (e.g., temperature, solvent polarity) and catalysts. For pyrazole-carboxylic acid derivatives, cyclocondensation of hydrazines with β-keto esters or diketones is a common route . Incorporating microwave-assisted synthesis may reduce reaction time and improve regioselectivity. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity. Monitor intermediates using TLC and confirm final product integrity via -NMR and HPLC (>95% purity) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : - and -NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~345.05 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry of pyrazole substituents (e.g., C3 vs. C5 carboxylic acid positioning) .

Q. What solubility and stability data are critical for designing in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent), PBS (pH 7.4), and cell culture media. Pyrazole-carboxylic acids often show limited aqueous solubility (<1 mg/mL); use sonication or co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week) with HPLC monitoring. Carboxylic acid moieties may degrade under basic conditions; adjust buffer pH to 6–7 for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational docking models for this compound?

- Methodological Answer : If X-ray data conflicts with docking results (e.g., ligand-protein binding poses), re-evaluate protonation states and tautomeric forms. Use density functional theory (DFT) to calculate the most stable conformation in solution. Validate with molecular dynamics (MD) simulations under physiological conditions (explicit solvent, 310 K). Cross-check experimental IR spectra (e.g., carbonyl stretch at ~1700 cm) with computational vibrational analyses .

Q. What strategies can elucidate the biological activity of this compound when initial assays show inconsistent dose-response relationships?

- Methodological Answer :

- Mechanistic Profiling : Screen against kinase panels or GPCR libraries to identify off-target effects.

- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., decarboxylation under assay conditions).

- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS; poor permeability may explain variability .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed?

- Methodological Answer : To control substitution patterns (e.g., avoiding C4 vs. C5 functionalization), employ directing groups (e.g., nitro or acetyl) during synthesis. For example, a nitro group at C3 can direct electrophilic substitution to C5. Alternatively, use transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–H functionalization .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), permeability (Caco-2), and cytochrome P450 interactions. Molecular weight (>300 g/mol) and hydrogen bond donors (carboxylic acid) may limit blood-brain barrier penetration. Validate predictions with in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.